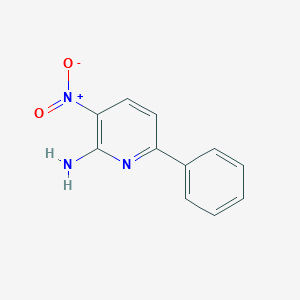

3-Nitro-6-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWMSLRYGXSAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441747 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102266-15-9 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-6-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-Nitro-6-phenylpyridin-2-amine. Due to the limited availability of published data on this specific molecule, this document outlines a plausible multi-step synthesis based on established chemical transformations. Furthermore, it presents an in-depth analysis of the expected spectroscopic and physical properties of the target compound, which are essential for its identification and characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 2,6-dichloropyridine. This proposed pathway involves an initial nitration, followed by a selective amination, and concludes with a palladium-catalyzed cross-coupling reaction to introduce the phenyl substituent.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions.

-

Materials: 2,6-dichloropyridine, concentrated sulfuric acid (98%), fuming nitric acid (≥90%).

-

Procedure:

-

To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

The second step is a nucleophilic aromatic substitution where one of the chlorine atoms in 2,6-dichloro-3-nitropyridine is displaced by an amino group. The nitro group at the 3-position activates the chlorine at the adjacent 2-position for substitution.

-

Materials: 2,6-dichloro-3-nitropyridine, aqueous ammonia (25-30%), isopropanol.

-

Procedure:

-

Suspend 2,6-dichloro-3-nitropyridine in isopropanol in a pressure vessel.[1]

-

Add aqueous ammonia to the suspension.[2]

-

Seal the vessel and stir the mixture at room temperature for 24 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting yellow precipitate is collected by filtration, washed with water and a small amount of cold isopropanol, and then dried under vacuum to yield 2-amino-6-chloro-3-nitropyridine.[2]

-

Step 3: Synthesis of this compound

The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 6-position. This reaction is a powerful tool for forming carbon-carbon bonds.

-

Materials: 2-Amino-6-chloro-3-nitropyridine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a round-bottom flask, combine 2-amino-6-chloro-3-nitropyridine, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Degas the solvent system and add it to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

-

Characterization

As no experimental data for this compound is currently available in the public domain, the following characterization data is predicted based on the analysis of its structure and comparison with analogous compounds.

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Estimated to be in the range of 170-190 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is crucial for the structural elucidation of the target compound.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | d | 1H | H-4 |

| ~7.8 - 8.0 | m | 2H | H-2', H-6' |

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' |

| ~7.2 - 7.4 | d | 1H | H-5 |

| ~6.5 - 6.8 | s (broad) | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-2 |

| ~155 - 157 | C-6 |

| ~140 - 142 | C-4 |

| ~138 - 140 | C-1' |

| ~130 - 132 | C-3 |

| ~129 - 131 | C-4' |

| ~128 - 130 | C-3', C-5' |

| ~126 - 128 | C-2', C-6' |

| ~110 - 112 | C-5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching (aromatic) | Phenyl and Pyridine rings |

| 1620 - 1580 | N-H bending (scissoring) | Primary amine (-NH₂) |

| 1550 - 1500 | N-O asymmetric stretching | Nitro group (-NO₂) |

| 1350 - 1300 | N-O symmetric stretching | Nitro group (-NO₂) |

| 1300 - 1250 | C-N stretching (aromatic amine) | C-NH₂ |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| Mass-to-Charge Ratio (m/z) | Ion |

| 215.07 | [M]⁺ (Molecular ion) |

| 216.07 | [M+H]⁺ (in ESI-MS) |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the characterization of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the biological activities or the associated signaling pathways for this compound. As a novel compound, its pharmacological profile remains to be investigated. Future research could explore its potential as an inhibitor of various kinases, its antimicrobial properties, or its activity in other biological assays, which would then lead to the elucidation of its mechanism of action and related signaling pathways.

Conclusion

This technical guide has detailed a feasible synthetic route for this compound, a compound with potential for applications in medicinal chemistry and materials science. The proposed multi-step synthesis, beginning from 2,6-dichloropyridine, utilizes well-established and reliable chemical reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid researchers in the identification and verification of the synthesized compound. The experimental protocols outlined herein offer a solid foundation for the successful synthesis and characterization of this novel pyridinamine derivative. Further studies are warranted to explore its physical, chemical, and biological properties.

References

Spectroscopic Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Nitro-6-phenylpyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust analytical framework. This document is intended to guide researchers in the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile arising from the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the aromatic phenyl substituent on the pyridine core. Spectroscopic analysis is crucial for confirming the identity, purity, and structural features of this compound. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the amino group. Based on the analysis of analogous compounds such as 2-amino-3-nitropyridine and 6-phenyl-2-aminopyridine, the following chemical shift regions are anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 5.0 - 7.0 | Broad singlet | Chemical shift is dependent on solvent and concentration. |

| Pyridine-H (H4) | 8.0 - 8.5 | Doublet | Expected to be downfield due to the anisotropic effect of the nitro group. |

| Pyridine-H (H5) | 7.0 - 7.5 | Doublet | |

| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The presence of the nitro group and the substitution pattern on the pyridine ring will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (C2-NH₂) | 155 - 160 |

| Pyridine-C (C3-NO₂) | 145 - 150 |

| Pyridine-C (C4) | 135 - 140 |

| Pyridine-C (C5) | 115 - 120 |

| Pyridine-C (C6-Ph) | 150 - 155 |

| Phenyl-C (ipso) | 138 - 142 |

| Phenyl-C (ortho) | 128 - 132 |

| Phenyl-C (meta) | 127 - 130 |

| Phenyl-C (para) | 129 - 133 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the amino, nitro, and aromatic moieties. Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds[1][2].

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Stretching | 3300 - 3500 | Medium, Doublet |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1385 | Strong |

| C-N (Amino) | Stretching | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₉N₃O₂), the expected molecular weight is approximately 215.21 g/mol . The fragmentation pattern of phenylpyridines is influenced by the position of the phenyl group[3].

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 215 | Molecular Ion |

| [M-NO₂]⁺ | 169 | Loss of the nitro group |

| [M-H-HCN]⁺ | 187 | Loss of a hydrogen and hydrogen cyanide from the pyridine ring |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum and ratio it against the background.

-

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships of the spectroscopic techniques described.

References

An In-depth Technical Guide to 3-Nitro-6-phenylpyridin-2-amine: Chemical Properties, Structure, and Potential as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 3-Nitro-6-phenylpyridin-2-amine. The information is curated for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a nitro group, an amino group, and a phenyl group. Its chemical structure and key properties are summarized below.

Structure:

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors. [1][2]The addition of a nitro group can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. [3]

Kinase Inhibition

Derivatives of N-phenylpyridin-2-amine have shown potent inhibitory activity against a range of protein kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). [1]These kinases are critical regulators of cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy. The general mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

While no specific kinase profiling data for this compound has been found, its structural similarity to known kinase inhibitors suggests it is a strong candidate for screening against a panel of kinases.

Potential Signaling Pathways

Given the established role of related compounds as kinase inhibitors, this compound could potentially modulate key cancer-related signaling pathways, such as:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. [4]* MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a crucial role in cytokine signaling and immune responses.

The following diagram illustrates a generalized signaling pathway that could be targeted by kinase inhibitors of this class.

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a standard in vitro kinase inhibition assay can be performed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

This compound (test compound)

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a heterocyclic compound with a structural scaffold that suggests potential as a kinase inhibitor. While specific experimental data is limited, this guide provides a comprehensive overview based on analogous compounds and established chemical principles. The proposed synthetic route and biological evaluation protocols offer a starting point for further investigation of this compound's therapeutic potential. Further research is warranted to fully characterize its chemical and biological properties.

References

CAS number and IUPAC name for 3-Nitro-6-phenylpyridin-2-amine

Disclaimer: The compound 3-Nitro-6-phenylpyridin-2-amine is not widely cataloged in public chemical databases. As such, a specific CAS number has not been assigned, and the experimental data presented herein is hypothetical, based on the known properties of structurally similar molecules. This document is intended for research and development purposes and should be used as a conceptual guide.

Chemical Identity

-

Proposed IUPAC Name: 6-phenyl-3-nitropyridin-2-amine

-

Synonyms: 2-Amino-3-nitro-6-phenylpyridine

-

CAS Number: Not assigned. For a related compound, 6-phenylpyridin-2-amine, the CAS number is 39774-25-9.

-

Molecular Formula: C₁₁H₉N₃O₂

-

Molecular Weight: 215.21 g/mol

-

Chemical Structure:

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of 6-phenyl-3-nitropyridin-2-amine. These values are estimations and should be confirmed through empirical testing.

| Property | Predicted Value |

| Physical State | Yellow solid |

| Melting Point | 185-190 °C |

| Boiling Point | > 400 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. |

| pKa (most basic) | 2.5 (estimated) |

| LogP | 2.8 (estimated) |

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of 6-phenyl-3-nitropyridin-2-amine.

3.1. Synthesis

A plausible synthetic route for 6-phenyl-3-nitropyridin-2-amine involves the nitration of 6-phenylpyridin-2-amine.

-

Reaction Scheme:

-

6-phenylpyridin-2-amine → 6-phenyl-3-nitropyridin-2-amine

-

-

Materials:

-

6-phenylpyridin-2-amine

-

Fuming nitric acid (90%)

-

Sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a flask cooled to 0 °C, dissolve 6-phenylpyridin-2-amine in sulfuric acid.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-phenyl-3-nitropyridin-2-amine.

-

3.2. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): Predicted signals would include distinct aromatic protons and a broad singlet for the amine protons.

-

¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would correspond to the carbon atoms of the pyridine and phenyl rings, with shifts influenced by the nitro and amino groups.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) in positive mode.

-

Expected m/z: 216.07 [M+H]⁺

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV at 254 nm.

-

Potential Biological Activity: Kinase Inhibition

Pyridine derivatives are known to be inhibitors of various protein kinases. The presence of the nitro and phenyl groups on the 2-aminopyridine scaffold suggests that 6-phenyl-3-nitropyridin-2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway where this compound might act is the PIM-1 kinase pathway, which is involved in cell proliferation and survival.[1][2]

Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Caption: Workflow for kinase inhibitor discovery and characterization.

References

In Silico Docking Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of the novel compound, 3-Nitro-6-phenylpyridin-2-amine. In the absence of published experimental data for this specific molecule, this document serves as a detailed framework for researchers, scientists, and drug development professionals to conduct similar computational analyses. The methodologies and potential outcomes are based on established protocols for analogous pyridine and pyrimidine derivatives. Pyridine-based compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of clinically approved drugs.

The selected therapeutic target for this hypothetical study is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of various cancer cells. Numerous studies have identified pyridine and pyrimidine derivatives as potent inhibitors of CDK2, making it a relevant and promising target for this compound.[1][2][3][4][5]

This guide will detail the experimental protocols for a molecular docking study using AutoDock Vina, present hypothetical quantitative data in a structured format, and provide visualizations of the experimental workflow and a relevant biological pathway.

Experimental Protocols

The following protocols outline a step-by-step methodology for conducting an in silico molecular docking study of this compound against CDK2. These procedures are a composite of standard practices in the field of computational drug design.[6][7][8][9]

1. Software and Tools

-

Molecular Docking: AutoDock Vina[7]

-

Molecular Visualization and Preparation: PyMOL, AutoDockTools (ADT)[8][9]

-

Ligand Structure Generation: ChemDraw or similar chemical drawing software

2. Ligand Preparation

-

The 2D structure of this compound will be drawn using chemical drawing software.

-

The 2D structure will be converted to a 3D structure and subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

The prepared ligand will be saved in the PDBQT file format using AutoDockTools. This step involves assigning Gasteiger charges and defining the rotatable bonds.

3. Protein Preparation

-

The three-dimensional crystal structure of the target protein, CDK2, will be downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogen atoms will be added to the protein, and Kollman charges will be assigned.

-

The prepared protein structure will be saved in the PDBQT file format using AutoDockTools.

4. Grid Generation and Molecular Docking

-

A grid box will be defined around the active site of CDK2. The dimensions and center of the grid box will be determined based on the binding site of the co-crystallized ligand in the original PDB file to encompass all the key interacting amino acid residues.

-

Molecular docking will be performed using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

-

The exhaustiveness parameter, which controls the extent of the search, will be set to a value of 32 to ensure a thorough exploration of the conformational space.[7]

5. Analysis of Docking Results

-

The docking results will be analyzed to identify the best-docked conformation of this compound based on the lowest binding energy.

-

The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using PyMOL or Discovery Studio.

-

The inhibition constant (Ki) will be calculated from the binding energy using the appropriate thermodynamic equations.

Quantitative Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the in silico docking study of this compound against CDK2. These values are illustrative and based on data reported for similar pyridine-based CDK2 inhibitors.[1][2]

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Amino Acids) | Hydrogen Bond Interactions |

| This compound | -9.8 | 0.15 | LEU83, ILE10, GLU81, LYS33, ASP86 | GLU81, LYS33 |

| Reference Inhibitor (Roscovitine) | -10.5 | 0.08 | LEU83, ILE10, GLU81, LYS33, ASP86 | GLU81, LYS33 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in silico molecular docking workflow.

Hypothetical Signaling Pathway

The diagram below depicts a simplified signaling pathway illustrating the role of CDK2 in cell cycle progression and how its inhibition by a compound like this compound could lead to cell cycle arrest.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bioinformaticsreview.com [bioinformaticsreview.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

A Predictive ADMET Profiling Guide for 3-Nitro-6-phenylpyridin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs. The principle of "fail early, fail cheap" underscores the necessity of integrating ADMET profiling from the initial stages of research. This guide provides a comprehensive, predictive analysis of the ADMET properties of the novel molecule, 3-Nitro-6-phenylpyridin-2-amine. As there is no publicly available experimental data for this specific compound, this document leverages in silico prediction methodologies, data from structurally related analogs, and established biochemical principles to construct a robust predictive profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the progression of this and similar chemical entities.

Predicted Physicochemical and ADMET Properties

The ADMET profile of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties can be predicted using various computational models that analyze the molecule's structure. These predictions form the basis for estimating its behavior in a biological system.

The presence of a nitro group, an aminopyridine core, and a phenyl ring are key determinants of the molecule's ADMET profile. The nitro group is a strong electron-withdrawing group that can influence the compound's acidity, metabolic stability, and potential for toxicity. The aminopyridine moiety provides a basic center, affecting solubility and potential for metabolic conjugation, while the phenyl group contributes to the overall lipophilicity.

Below is a summary of the predicted physicochemical and ADMET parameters for this compound. These values are estimates derived from established computational algorithms and should be validated experimentally.

| Parameter | Predicted Value/Classification | Implication for ADMET |

| Physicochemical Properties | ||

| Molecular Weight | ~229.22 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | 2.0 - 3.0 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for absorption and distribution. |

| Aqueous Solubility (logS) | Low to Moderate | The aromatic nature of the compound suggests that solubility might be a challenge. The nitro and amino groups can participate in hydrogen bonding, which may improve solubility. Poor solubility can limit absorption. |

| pKa (Acidic/Basic) | Basic pKa ~4-5 (aminopyridine) | The aminopyridine nitrogen is predicted to be the most basic center. This will influence the compound's charge state at physiological pH, affecting its solubility, permeability, and interaction with targets. |

| Absorption | ||

| Human Intestinal Absorption | High | Based on its molecular size and predicted logP, the compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | The compound is expected to passively diffuse across the intestinal epithelium. |

| P-glycoprotein Substrate | Unlikely | While prediction is difficult without experimental data, compounds of this nature are not typically strong P-gp substrates. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | The lipophilic nature of the phenyl ring suggests that the compound will likely bind to plasma proteins such as albumin. High binding can reduce the free fraction of the drug available to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) | Likely to cross | The compound's size and lipophilicity suggest it may be able to penetrate the BBB. |

| Metabolism | ||

| Metabolic Stability | Moderate | The nitro group can undergo reduction, and the aminopyridine ring can be hydroxylated or undergo conjugation. The compound is expected to be metabolized by hepatic enzymes. |

| CYP450 Inhibition | Possible | Aromatic and nitrogen-containing compounds have the potential to inhibit cytochrome P450 enzymes. Inhibition of major isoforms like CYP3A4, 2D6, and 2C9 should be evaluated to assess the risk of drug-drug interactions. |

| Excretion | ||

| Route of Excretion | Primarily Renal | Following metabolism to more polar compounds, excretion is likely to occur via the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Potential Concern | Nitroaromatic compounds are a structural alert for mutagenicity, as their metabolites can form DNA adducts.[1] Experimental testing is crucial. |

| hERG Inhibition | Possible | Many small molecule drugs with basic nitrogen atoms have the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. |

| Hepatotoxicity | Potential Concern | The formation of reactive nitroso intermediates during the reduction of the nitro group can lead to hepatotoxicity. |

Experimental Protocols for ADMET Assessment

To validate the in silico predictions and thoroughly characterize the ADMET profile of this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Absorption

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of the compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

-

Methodology:

-

A lipid solution (e.g., 2% lecithin in dodecane) is used to coat a 96-well filter plate, forming an artificial membrane.[2]

-

The test compound is dissolved in a buffer at a relevant pH (e.g., pH 7.4) and added to the donor wells of the filter plate.[2]

-

The acceptor plate, containing buffer, is placed in contact with the filter plate.

-

The assembly is incubated at room temperature with gentle shaking.

-

After the incubation period, the concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

-

2. Caco-2 Permeability Assay

-

Objective: To evaluate the bidirectional permeability of the compound across a monolayer of human intestinal Caco-2 cells, which provides insights into both passive and active transport mechanisms.

-

Methodology:

-

Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) transport, the test compound is added to the apical side, and its appearance on the basolateral side is monitored over time.

-

For basolateral to apical (B-A) transport, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

-

Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

-

Distribution

1. Plasma Protein Binding Assay (Equilibrium Dialysis)

-

Objective: To determine the fraction of the compound that binds to plasma proteins.

-

Methodology:

-

A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

-

The test compound is added to plasma (human, rat, or other species) and placed in one chamber of the RED device.

-

Phosphate-buffered saline (PBS) is added to the other chamber.

-

The device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

-

After incubation, the concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

-

The percentage of unbound and bound drug is calculated.

-

Metabolism

1. Microsomal Stability Assay

-

Objective: To assess the metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of Phase I enzymes like cytochrome P450s.

-

Methodology:

-

The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.[3]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.

-

2. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

-

Methodology:

-

The test compound is incubated with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2, testosterone for CYP3A4), and NADPH.

-

The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

The experiment is repeated with a range of concentrations of the test compound.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

-

Toxicity

1. Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4]

-

Methodology:

-

Several strains of S. typhimurium with different mutations in the histidine operon are used.[4]

-

The bacteria are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[4]

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

2. In Vitro Micronucleus Test

-

Objective: To detect the potential of the compound to cause chromosomal damage (clastogenicity or aneugenicity).

-

Methodology:

-

Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test compound, with and without metabolic activation (S9).

-

The cells are also treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored microscopically.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

3. hERG Inhibition Assay

-

Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

-

Methodology:

-

A whole-cell patch-clamp electrophysiology assay is performed using cells stably expressing the hERG channel (e.g., HEK293 cells).

-

The cells are exposed to a range of concentrations of the test compound.

-

The hERG channel current is measured in response to a specific voltage protocol.

-

The inhibitory effect of the compound on the hERG current is quantified, and an IC50 value is determined.

-

Mandatory Visualizations

ADMET Assessment Workflow

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 3. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Analysis of 3-Nitro-6-phenylpyridin-2-amine: A Technical Guide

Disclaimer: As of the latest literature search, a dedicated quantum chemical analysis of 3-Nitro-6-phenylpyridin-2-amine has not been published. This technical guide, therefore, presents a comprehensive, albeit illustrative, overview based on established computational methodologies and data from analogous molecular structures. The presented data is representative and intended to exemplify the expected outcomes of such an analysis.

Introduction

Recent advancements in computational chemistry have provided powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of novel organic molecules. For pharmacologically relevant scaffolds such as substituted pyridinamines, quantum chemical analyses offer invaluable insights into their structure-activity relationships, metabolic stability, and potential for drug development. This guide outlines the theoretical framework and computational protocol for a comprehensive quantum chemical analysis of this compound, a molecule of interest due to its potential applications in medicinal chemistry. The analysis focuses on Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Computational Methodology

The computational protocol for analyzing this compound would typically involve geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.

Geometry Optimization and Vibrational Frequencies

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for such calculations.

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and intermolecular interactions.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors such as the energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of interaction with biological macromolecules.

Spectroscopic Properties

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental NMR data for structure validation.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a quantum chemical analysis of this compound. The values are illustrative and based on findings for structurally related molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amine) | 1.38 Å |

| C-N (nitro) | 1.45 Å | |

| N-O (nitro) | 1.23 Å | |

| C-C (phenyl-pyridine) | 1.48 Å | |

| Bond Angle | C-N-H (amine) | 118.5° |

| O-N-O (nitro) | 124.0° | |

| Dihedral Angle | Phenyl-Pyridine | 35.2° |

Table 2: Calculated Electronic and Global Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.52 |

| LUMO Energy | E_LUMO | -2.89 |

| Energy Gap | ΔE | 3.63 |

| Ionization Potential | I | 6.52 |

| Electron Affinity | A | 2.89 |

| Electronegativity | χ | 4.71 |

| Chemical Hardness | η | 1.82 |

| Chemical Softness | S | 0.27 |

| Electrophilicity Index | ω | 6.08 |

Table 3: Calculated Thermodynamic Properties at 298.15 K (Illustrative)

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 125.7 |

| Enthalpy (kcal/mol) | 135.2 |

| Gibbs Free Energy (kcal/mol) | 98.6 |

| Entropy (cal/mol·K) | 122.8 |

Visualizations

The following diagrams illustrate the typical workflow for a quantum chemical analysis and the conceptual relationships between the calculated properties.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Caption: Relationship between key quantum chemical properties.

Conclusion

A comprehensive quantum chemical analysis of this compound, utilizing methods such as DFT, can provide significant insights into its structural, electronic, and spectroscopic properties. The data generated from such a study, including optimized geometry, frontier molecular orbital analysis, and predicted spectra, would be invaluable for understanding its chemical behavior and guiding further experimental research, particularly in the context of drug design and development. While no specific study on this molecule is currently available, the methodologies and expected outcomes presented in this guide provide a solid foundation for future computational investigations.

The Discovery and Development of Novel Phenylpyridin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel phenylpyridin-2-amine derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Introduction

Phenylpyridin-2-amine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.[1][2][3] Their mechanism of action, particularly in cancer, is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will delve into the synthesis of these compounds, their inhibitory effects on key oncogenic kinases like Aurora kinases and Janus kinase 2 (JAK2), and the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies

The synthesis of N-phenylpyridin-2-amine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly effective and widely used method.[4] This reaction allows for the formation of the critical C-N bond between a pyridine halide and an aniline derivative.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Representative N-phenylpyridin-2-amine Derivative

This protocol describes the synthesis of N-(4-methoxyphenyl)pyridin-2-amine from 2-chloropyridine and p-anisidine.

Materials:

-

2-Chloropyridine

-

p-Anisidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 equiv), p-anisidine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure N-(4-methoxyphenyl)pyridin-2-amine.

Diagram of Synthetic Workflow

Caption: Workflow for the Buchwald-Hartwig amination.

Biological Activity and Mechanism of Action

Phenylpyridin-2-amine derivatives have shown significant potential as inhibitors of several protein kinases implicated in cancer, including Aurora kinases and JAK2.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is frequently observed in various human cancers and is often associated with poor prognosis. Phenylpyridin-2-amine derivatives can act as ATP-competitive inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Diagram of Aurora Kinase Signaling Pathway

Caption: Inhibition of Aurora kinases by phenylpyridin-2-amine derivatives.

JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, hematopoiesis, and inflammation.[5] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs).[5] Phenylpyridin-2-amine derivatives have been developed as selective inhibitors of JAK2, blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[5]

Diagram of JAK-STAT Signaling Pathway Inhibition

Caption: Inhibition of the JAK-STAT pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of phenylpyridin-2-amine derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on both the phenyl and pyridine rings. The following tables summarize the structure-activity relationships for a series of hypothetical derivatives against Aurora A and JAK2 kinases.

Table 1: Structure-Activity Relationship of Phenylpyridin-2-amine Derivatives as Aurora A Inhibitors

| Compound ID | R¹ (Pyridine Ring) | R² (Phenyl Ring) | Aurora A IC₅₀ (nM) |

| 1a | H | H | 500 |

| 1b | 4-CH₃ | H | 350 |

| 1c | H | 4-OCH₃ | 200 |

| 1d | 4-CH₃ | 4-OCH₃ | 80 |

| 1e | H | 4-Cl | 150 |

| 1f | 4-CH₃ | 4-Cl | 60 |

Table 2: Structure-Activity Relationship of Phenylpyridin-2-amine Derivatives as JAK2 Inhibitors

| Compound ID | R¹ (Pyridine Ring) | R² (Phenyl Ring) | JAK2 IC₅₀ (nM) |

| 2a | H | H | 800 |

| 2b | 5-F | H | 450 |

| 2c | H | 3-NH₂ | 150 |

| 2d | 5-F | 3-NH₂ | 50 |

| 2e | H | 3-SO₂NH₂ | 100 |

| 2f | 5-F | 3-SO₂NH₂ | 30 |

Experimental Protocols for Biological Assays

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the direct inhibition of purified Aurora A kinase.

Materials:

-

Purified recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (phenylpyridin-2-amine derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora A enzyme and prepare a solution of Kemptide and ATP in Kinase Assay Buffer.

-

Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for controls).

-

Kinase Addition: Add 5 µL of the diluted Aurora A enzyme to each well (except for the "no enzyme" blank control).

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the Kemptide/ATP mixture to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular JAK2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of phenylpyridin-2-amine derivatives to inhibit JAK2 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing JAK2 (e.g., HEL cells with JAK2V617F mutation)

-

Cell culture medium and supplements

-

Test compounds (phenylpyridin-2-amine derivatives) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

-

PVDF membrane

-

Standard Western blot equipment

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere or grow to the desired confluency. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the anti-total-JAK2 antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-JAK2 signal to the total-JAK2 signal. Determine the concentration-dependent inhibition of JAK2 phosphorylation.

Conclusion

Novel phenylpyridin-2-amine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against key targets like Aurora kinases and JAK2. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies. Further optimization of these derivatives holds the promise of delivering novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

A Comprehensive Review of Nitro-Substituted Pyridinamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitro-substituted pyridinamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a nitro group, a potent electron-withdrawing moiety, onto the pyridinamine scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity.[1][2][3][4] This guide provides a detailed exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of these compounds, supported by quantitative data, experimental methodologies, and process visualizations.

Synthesis of Nitro-Substituted Pyridinamines

The synthesis of nitro-substituted pyridinamines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5][6] However, several strategies have been developed to achieve efficient synthesis.

Key Synthetic Approaches:

-

Nucleophilic Aromatic Substitution (SNAr): This is one of the most prevalent methods for functionalizing nitropyridines.[7] The strong electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles, such as amines. The reaction typically involves a leaving group (like a halogen) on the pyridine ring that is displaced by the amine. 2-methyl- and 2-styryl-3-nitropyridines, for instance, readily react with thiolate anions via the SNAr mechanism, resulting in the substitution of the nitro group.[7]

-

Ring Transformation Reactions: Certain pyridone structures can undergo ring transformations to yield nitro-substituted compounds. For example, dinitropyridone can react with amines, leading to a ring-opening that forms a nitro-substituted azadienamine intermediate.[8] This approach offers a safer alternative to using unstable synthons like nitroacetamide (NMA-H).[8]

-

Direct Nitration: While direct nitration of pyridine is generally inefficient and yields low amounts of product, specific methods have been developed.[5] Bakke's procedure, which involves treating pyridine with N2O5 followed by an aqueous solution of NaHSO3, can produce 3-nitropyridine in good yield.[5] The mechanism is believed to involve a[8][9] sigmatropic shift of the nitro group rather than a direct electrophilic substitution.[5]

A generalized workflow for the synthesis and functionalization of these compounds is illustrated below.

Mechanism of Action and Biological Activity

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group.[1] This process can generate reactive intermediates that are toxic to cells, a property exploited in antimicrobial and anticancer agents.

-

Reductive Activation: In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced by nitroreductases. This reduction forms nitroso and hydroxylamine intermediates and, ultimately, the corresponding amine.[1] These reactive intermediates can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[1] This is a widely accepted mechanism for the antimicrobial activity of compounds like metronidazole.[4]

-

Enzyme and Receptor Inhibition: Nitro-substituted pyridinamines can also act as specific inhibitors of enzymes or modulators of receptors. Their unique electronic and structural properties allow for targeted interactions with protein binding sites.[3]

The general mechanism of bioreductive activation is depicted below.

Therapeutic Applications

Nitro-substituted pyridinamines have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.[3][4][10]

-

Anticancer Activity: A significant breakthrough is the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2) as a pure androgen receptor (AR) antagonist.[9] This compound is effective against wild-type and drug-resistant AR mutants that pose a major challenge in prostate cancer therapy. Its development showcases a modern drug discovery workflow, from virtual screening to in vivo validation.

-

Antitubercular Activity: Several series of nitro-substituted pyridine derivatives have shown potent activity against Mycobacterium tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives exhibited minimum inhibitory concentrations (MICs) very close to the standard drug, Isoniazid.

-

Antibacterial and Antifungal Activity: The nitro group is a well-known pharmacophore in antimicrobial agents.[1][4] Various substituted pyrimidines and pyridines containing a nitro group have shown remarkable activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans.[11]

| Compound ID/Series | Target/Organism | Activity Type | Potency (IC50 / MIC) | Reference |

| EF2 | Androgen Receptor (AR) | Antagonist | IC50 = 0.30 µM | [9] |

| EL15 | Androgen Receptor (AR) | Antagonist | IC50 = 0.94 µM | [9] |

| 8c, 8g, 8i, 8u | M. tuberculosis H37RV | Antitubercular | MIC = 0.5 - 0.8 µM | |

| Isoniazid (Standard) | M. tuberculosis H37RV | Antitubercular | MIC = 0.3 µM |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for the synthesis and evaluation of nitro-substituted pyridinamines.

-

Reactant Preparation: Dissolve the starting material (e.g., a halo-nitropyridine) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the corresponding amine nucleophile to the solution, often in a slight molar excess (1.1 to 1.5 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water or ice-water to precipitate the product.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure nitro-substituted pyridinamine.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold serial dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) to the mid-logarithmic phase in the appropriate broth. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

-

Cell Culture: Culture a prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP or C4-2B) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., EF2) in the presence of a known AR agonist, such as dihydrotestosterone (DHT), at a fixed concentration (e.g., 1 nM). Include controls for vehicle (DMSO), DHT alone, and a known AR antagonist (e.g., Enzalutamide).

-

Reporter Gene Assay: If using a reporter cell line, lyse the cells after 24-48 hours of treatment and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol. The antagonist activity is measured as the percentage inhibition of DHT-induced reporter activity.

-

Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal agonist response, using a non-linear regression curve fit.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: 3-Nitro-6-phenylpyridin-2-amine Kinase Inhibition Assay Protocol

An Application Note and Protocol for the Kinase Inhibition Assay of 3-Nitro-6-phenylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a known driver in numerous pathologies, most notably cancer, making them a primary focus for therapeutic intervention. The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including potent kinase inhibitors. This compound is a derivative of this scaffold, holding potential as a novel kinase inhibitor.

This document provides a comprehensive protocol for a biochemical kinase inhibition assay to determine the potency and selectivity of this compound. The described method is a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction.[2]

Principle of the Assay

The Kinase-Glo® luminescent kinase assay is a widely used method for measuring kinase activity.[3][4][5] The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.[1][3] The intensity of this light signal is directly proportional to the ATP concentration. Therefore, the luminescent signal is inversely correlated with kinase activity; high kinase activity leads to ATP depletion and a low luminescent signal, whereas effective inhibition of the kinase results in less ATP consumption and a high luminescent signal.[1][3][5]

An alternative method is the ADP-Glo™ assay, which measures the amount of ADP produced.[1][6][7][8][9] In this two-step assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is subsequently detected via a luciferase reaction.[6][7][8] This results in a luminescent signal that is directly proportional to kinase activity.[1][6]

For the purposes of this protocol, we will focus on the ATP-depletion (Kinase-Glo®) method.

Data Presentation

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The data can be summarized as follows:

Table 1: Inhibitory Profile of this compound

| Compound | Target Kinase | Substrate | ATP Concentration (µM) | IC50 (nM) |

| This compound | Kinase X | Peptide A | 10 | 75.4 |

| This compound | Kinase Y | Protein B | 100 | 1230.0 |

| Staurosporine (Control) | Kinase X | Peptide A | 10 | 8.2 |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.

Experimental Protocols

This protocol provides a general framework for an in vitro kinase assay using a luminescence-based readout in a 384-well plate format.[10] Optimization of specific concentrations and incubation times for each kinase-inhibitor pair is recommended.[2]

Materials and Reagents

-

Kinase: Purified, recombinant target kinase (e.g., Kinase X).

-

Substrate: Specific peptide or protein substrate for the target kinase.

-

Test Compound: this compound.

-

Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

-

ATP: Adenosine triphosphate, high purity.

-